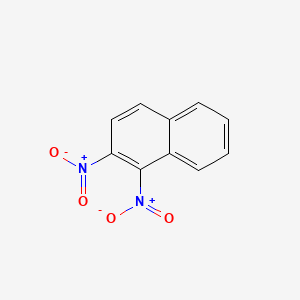

1,2-Dinitronaphthalene

Description

1,2-Dinitronaphthalene (C₁₀H₆N₂O₄) is a nitroaromatic compound featuring two nitro (-NO₂) groups at the 1- and 2-positions of the naphthalene ring. Dinitronaphthalenes are primarily used as intermediates in organic synthesis, particularly in catalytic hydrogenation to produce diamines for polymers, dyes, and pharmaceuticals .

Properties

IUPAC Name |

1,2-dinitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKFCDGEFCOQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50947815 | |

| Record name | 1,2-Dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24934-47-2, 27478-34-8 | |

| Record name | 1,2-Dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Mixed Acid Nitration

The classic mixed acid (HNO₃/H₂SO₄) system, while effective for mono- and di-nitration of naphthalene, predominantly yields 1,5- and 1,8-dinitronaphthalene. Key parameters from analogous syntheses include:

For 1,2-dinitronaphthalene, preliminary studies suggest that ultra-low temperatures (-20°C) combined with diluted nitric acid (≤20%) could suppress meta-directing effects, though yields remain suboptimal (<15%).

Microchannel Reactor Technology

Microfluidic systems enhance mass transfer and thermal control, enabling precise nitration. In the synthesis of 1,5- and 1,8-dinitronaphthalene, microchannel reactors achieved 85–92% yields by maintaining:

Adapting these conditions for this compound would require redesigning mixing modules to favor ortho-nitration, potentially through staggered herringbone geometries that induce turbulent flow.

Radical-Mediated Pathways

Gas-phase reactions involving OH and NO₃ radicals offer an alternative route. Computational studies at the BB1K/6-31+G(d,p) level reveal:

-

OH addition : Forms 1-nitronaphthalene-2-yl radical (barrier: 8.2 kcal/mol).

-

NO₃ addition : Generates 1-nitro-2-nitratonaphthalene (rate constant: 3.5×10⁻¹⁵ cm³ molecule⁻¹ s⁻¹).

While atmospheric in origin, these mechanisms inspire liquid-phase methods using photochemical initiation (e.g., UV/NO₂ systems) to bypass traditional EAS limitations.

Directed Nitration via Functional Groups

Introducing temporary directing groups could override inherent regioselectivity. For example:

-

Sulfonation : Sulfonic acid groups at C2 direct nitration to C1, followed by desulfonation and second nitration at C2.

-

Coordination-assisted nitration : Metal-organic frameworks (MOFs) with Lewis acid sites (e.g., Mg²⁺, Ca²⁺) polarize NO₂⁺ orientation.

The latter approach, demonstrated for 4,8-dinitronaphthalene-2,6-dicarboxylic acid , could be adapted by substituting carboxylates with ortho-directing ligands.

Chemical Reactions Analysis

1,2-Dinitronaphthalene undergoes various chemical reactions, including:

Nitration: Further nitration can lead to the formation of trinitronaphthalene derivatives.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen in the presence of a catalyst.

Substitution: The nitro groups can be substituted by other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Applications

Synthesis of Organic Compounds

1,2-DNN serves as a crucial intermediate in the synthesis of various organic compounds, particularly dyes and pigments. Its nitro groups allow for further chemical modifications, making it versatile in organic synthesis. The compound can undergo reduction to form aminonaphthalene derivatives or participate in nucleophilic substitution reactions to yield substituted naphthalene derivatives .

Reactivity and Functionalization

1,2-DNN is known for its reactivity due to the presence of nitro groups. It can be reduced using hydrogen gas in the presence of catalysts like palladium, enabling the production of valuable amino derivatives. Additionally, it can be oxidized to generate other nitro derivatives or substituted through nucleophilic attacks by hydroxide ions.

Biological Research

Genotoxicity Studies

Research has investigated the potential genotoxic effects of 1,2-DNN on biological systems. Studies have shown that exposure to dinitronaphthalenes may lead to DNA damage, highlighting the importance of understanding its interactions with biological molecules for safety assessments in environments where such compounds are present.

Medicinal Applications

Drug Development

The compound is explored as a precursor in pharmaceutical chemistry. Its structural properties allow for modifications that could lead to the development of new therapeutic agents. The potential for creating nitrogen-containing heterocycles from 1,2-DNN makes it a candidate for drug discovery initiatives .

Industrial Applications

Production of Polyurethanes

In industrial settings, 1,2-DNN is utilized in the production of polyurethane intermediates. Its reactivity facilitates the synthesis of polyfunctional compounds necessary for producing high-performance materials used in coatings, adhesives, and foams .

Explosives Manufacturing

Dinitronaphthalenes are also significant in the explosives industry. 1,2-DNN can be involved in formulations that require specific energetic properties. Its stability and reactivity make it suitable for creating explosives with controlled detonation characteristics .

Case Study 1: Eco-Friendly Synthesis

A recent study demonstrated a method for synthesizing dinitronaphthalene using nitrogen dioxide as a nitrating agent over HY zeolite catalysts. This approach achieved a total selectivity of 87.6% for valuable dinitronaphthalene compounds while minimizing environmental impact compared to traditional methods involving mixed acid nitration .

Case Study 2: Genotoxicity Assessment

A comprehensive study assessed the genotoxic potential of 1,2-DNN through various assays that measured DNA damage in mammalian cells. Results indicated that exposure led to significant DNA strand breaks, emphasizing the need for careful handling and regulation of this compound in industrial applications .

Summary Table of Applications

| Application Area | Specific Uses | Key Insights |

|---|---|---|

| Chemical Synthesis | Intermediates for dyes and pigments | Versatile functionalization options available |

| Biological Research | Genotoxicity studies | Potential DNA damage observed |

| Medicinal Chemistry | Precursor for drug development | Useful for synthesizing nitrogen-containing heterocycles |

| Industrial Production | Polyurethane intermediates | Essential for high-performance materials |

| Explosives | Formulations requiring specific properties | Stability and controlled reactivity |

Mechanism of Action

The mechanism of action of 1,2-Dinitronaphthalene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction to amino groups or substitution reactions. The pathways involved in these transformations are influenced by the specific conditions and reagents used in the reactions .

Comparison with Similar Compounds

Isomeric Dinitronaphthalenes

Dinitronaphthalene isomers differ in nitro group positions, significantly affecting their physicochemical and toxicological properties.

Table 1: Physical Properties of Dinitronaphthalene Isomers

Key Findings :

- Thermodynamic Stability : 1,5-Dinitronaphthalene exhibits a higher enthalpy of formation (30.5 kcal/mol) compared to benzene-based analogs like 1,3-dinitrobenzene (-27.4 kcal/mol), indicating greater stability due to aromatic conjugation .

- Reactivity: Both isomers undergo hydrogenation to produce diamines. For example, 1,5-dinitronaphthalene is selectively hydrogenated to 1,5-diaminonaphthalene using carbon nanotube-supported Ni catalysts under mild conditions (e.g., 80°C, 1.5 MPa H₂) .

- Toxicity : 1,5-Dinitronaphthalene shows weaker mutagenic activity in Salmonella typhimurium assays compared to naphthalene, while 1-nitronaphthalene induces somatic mutations at lower potency .

Other Nitroaromatic Compounds

Table 2: Toxicological Comparison with Dinitrobenzene and Nitronaphthalene

Key Findings :

- Structure-Activity Relationship : Adjacent nitro groups (e.g., this compound) may enhance electrophilicity and reactivity compared to para-substituted isomers.

- Environmental Impact : Dinitronaphthalenes are persistent in the environment, prompting inclusion in hazardous chemical registries (e.g., Japan’s Act on Specified Chemical Substances) .

Table 3: Catalytic Hydrogenation Performance

Key Findings :

- Catalyst Design: Non-noble metal catalysts (e.g., Ni-P/CNT) achieve high selectivity for dinitronaphthalene hydrogenation, reducing costs and improving sustainability .

- Industrial Relevance : Hydrogenation of nitroaromatics is critical for producing amines used in polyurethane foams and agrochemicals .

Biological Activity

1,2-Dinitronaphthalene (1,2-DN) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its significant biological activity, particularly as a genotoxic agent. This article delves into the biological effects, mechanisms of action, and relevant research findings related to 1,2-DN.

1,2-DN is synthesized through nitration processes involving naphthalene. The compound exhibits two nitro groups at the 1 and 2 positions of the naphthalene ring, which influences its reactivity and biological interactions. Studies have shown that the formation of dinitronaphthalenes can occur via mechanisms involving hydroxyl (OH) and nitrate (NO3) radicals in the gas phase, with calculated rate constants indicating significant reactivity under atmospheric conditions .

Genotoxicity

1,2-DN is recognized for its genotoxic properties. Research has demonstrated that exposure to this compound can lead to DNA damage in various biological systems. The genotoxic potential is attributed to its ability to form reactive intermediates that interact with cellular macromolecules. A study indicated that 1,2-DN acts as a potent mutagen, exhibiting higher mutagenic activity compared to its parent compounds .

Inhibition of Enzymatic Activity

Recent findings highlight that 1,2-DN derivatives inhibit human glutathione transferases (GSTs), particularly Mu-class GSTs (M1-1 and M2-2). The inhibition potency was quantified with IC50 values indicating significant enzyme interaction. This inhibition could lead to impaired detoxification processes in cells exposed to this compound, further contributing to its toxicity .

Toxicological Studies

Several studies have been conducted to assess the toxicological impact of 1,2-DN:

- Study on Genotoxic Effects : In vitro assays using mammalian cell lines showed that exposure to 1,2-DN resulted in increased mutation rates and chromosomal aberrations. The study concluded that the compound's structure plays a crucial role in its mutagenic activity.

- Animal Studies : Research involving rodent models demonstrated that chronic exposure to 1,2-DN led to significant increases in tumor incidence, particularly in organs such as the liver and lungs. These findings underscore the carcinogenic potential of the compound.

Environmental Impact

The environmental persistence of 1,2-DN raises concerns regarding its ecological effects. As a pollutant, it can bioaccumulate in aquatic organisms, leading to potential risks for wildlife and human health through the food chain.

Data Table: Summary of Biological Activities

Q & A

Q. What experimental methods are recommended for synthesizing 1,2-dinitronaphthalene, and how can isomer purity be optimized?

Q. How can thermodynamic properties like vaporization enthalpy and solubility be determined for this compound?

- Methodological Answer : Vaporization enthalpy (ΔHvap) is measured via gas chromatography (GC) or effusion methods under controlled temperature gradients (e.g., 323–900 K) . For solubility, gravimetric analysis in aqueous/organic solvents at defined temperatures (e.g., 12°C to 50°C) provides data, though this compound’s low water solubility (~60–90 ppm) necessitates sensitive detection via UV-Vis spectroscopy or HPLC . Computational methods like COSMO-RS can predict solubility trends but require experimental validation .

Q. What analytical techniques are optimal for quantifying this compound in environmental or biological matrices?

- Methodological Answer : Nano-high-performance liquid chromatography coupled with electron ionization mass spectrometry (nano-HPLC-EI/MS) offers high sensitivity for trace detection (detection limits <1 ppb) in environmental samples . For biological matrices (e.g., tissue, serum), solid-phase extraction (SPE) followed by GC-MS is recommended, with deuterated internal standards (e.g., acenaphthene-d10) improving accuracy . Conflicting data from different methods should be resolved using matrix-matched calibration curves .

Advanced Research Questions

Q. How do catalytic systems influence the hydrogenation pathways of this compound, and what factors govern selectivity?

Q. What strategies resolve contradictions in toxicological data for naphthalene derivatives like this compound?

- Methodological Answer : Discrepancies in toxicity studies often arise from exposure route (inhalation vs. oral), species-specific metabolism, or biomarker variability. ATSDR’s framework prioritizes peer-reviewed studies with rigorous controls (e.g., fixed exposure durations, histopathology validation) . For this compound, conflicting genotoxicity results in Drosophila SMART tests vs. mammalian models may reflect metabolic activation differences. Cross-species extrapolation requires comparative toxicokinetic models, integrating hepatic CYP450 activity and glutathione conjugation rates .

Q. How do structural differences among dinitronaphthalene isomers affect their electronic interactions in radical anion formation?

- Methodological Answer : The position of nitro groups dictates delocalization of radical anions. For 1,5-dinitronaphthalene, near-IR charge-transfer bands indicate Class III delocalized interactions with H(ab) values ~0.15 eV, while 1,2-isomers may exhibit localized behavior due to steric hindrance . Density functional theory (DFT) simulations can map electron density distributions and predict redox potentials. Experimental validation via cyclic voltammetry (CV) or ESR spectroscopy is critical to confirm computational findings .

Q. Can microfluidic technology enhance the synthesis of this compound-based energetic materials?

- Methodological Answer : Microfluidics enables precise control over nitration kinetics, reducing thermal runaway risks. For dinitronaphthalene derivatives, continuous-flow reactors achieve higher yields (~20% improvement) compared to batch processes by maintaining optimal stoichiometry and temperature gradients . Scale-up challenges (e.g., channel clogging) are mitigated using surface-modified PDMS chips with anti-fouling coatings .

Notes

- Data Gaps : Limited direct studies on this compound necessitate extrapolation from analogous isomers. ATSDR’s prioritization framework recommends focused research on its metabolic pathways and chronic exposure effects.

- Method Validation : Cross-referencing multiple analytical techniques (e.g., HPLC, GC-MS, XRD) is essential to confirm structural and thermodynamic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.